Azetidin-3-yl acetate

Vue d'ensemble

Description

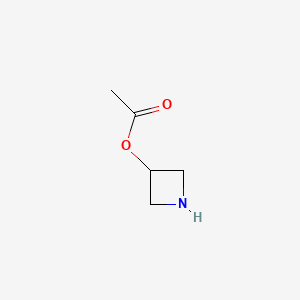

Azetidin-3-yl acetate is a four-membered nitrogen-containing heterocyclic compound. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. This compound is of interest in various fields of chemistry and medicinal research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Azetidin-3-yl acetate can be synthesized through several methods. One common approach involves the reaction of azetidin-3-one with acetic anhydride in the presence of a base such as pyridine. This reaction typically proceeds under mild conditions and yields this compound as the primary product .

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This process is catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and involves the Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production of this compound often employs green and cost-effective synthetic methods. For example, the use of microchannel reactors for green oxidation reactions can yield important quaternary heterocyclic intermediates, which can then be converted to this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Azetidin-3-yl acetate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to azetidin-3-yl alcohol.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include azetidin-3-yl alcohol, various substituted azetidines, and azetidin-3-yl oxides.

Applications De Recherche Scientifique

Scientific Research Applications

Azetidin-3-yl acetate has a wide range of applications in scientific research:

1. Chemistry:

- Building Block: It serves as a fundamental building block in the synthesis of more complex heterocyclic compounds, facilitating the development of new materials and pharmaceuticals.

2. Biology:

- Neurochemical Studies: This compound acts as a structural analogue for neurotransmitters like gamma-aminobutyric acid (GABA), making it useful for studying neurochemical pathways and receptor interactions.

3. Medicine:

- Pharmaceutical Development: this compound is involved in the development of pharmaceutically active agents, including positive allosteric modulators of GABA receptors, which have implications for treating anxiety and epilepsy.

4. Industry:

- Synthesis of Intermediates: It is utilized in the synthesis of various industrially important compounds, including intermediates for drugs like baricitinib, used in treating rheumatoid arthritis .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound derivatives:

1. Neuroprotective Effects:

- A study evaluated a library of 3-aryl-3-azetidinyl acetic acid derivatives for their neuroprotective effects against models of Parkinson's and Alzheimer's diseases. One compound demonstrated significant protective effects against glutamate-induced oxidative stress, indicating the potential use of azetidinyl derivatives in neuroprotection .

2. Acetylcholinesterase Inhibition:

- Another research focused on the acetylcholinesterase inhibitory activity of azetidinyl compounds. Several derivatives showed comparable inhibition to established AChE inhibitors like rivastigmine, suggesting their potential application in treating neurodegenerative diseases .

3. Dosage Effects in Animal Models:

- Dosage studies revealed that biological effects vary significantly with dosage:

Comparative Analysis of Biological Activities

Mécanisme D'action

The mechanism of action of azetidin-3-yl acetate involves its interaction with specific molecular targets and pathways. For instance, as a structural analogue of gamma-aminobutyric acid, it can modulate the activity of GABA receptors in the nervous system. This modulation can lead to various biological effects, including anxiolytic and anticonvulsant activities .

Comparaison Avec Des Composés Similaires

Azetidin-3-yl acetate can be compared with other similar compounds such as:

Azetidin-2-one: Known for its use in the synthesis of beta-lactam antibiotics.

Azetidin-3-one: A precursor in the synthesis of this compound.

Oxetane derivatives: Four-membered oxygen-containing heterocycles with similar ring strain and reactivity

This compound is unique due to its specific biological activities and its versatility as a synthetic intermediate in various chemical reactions.

Activité Biologique

Azetidin-3-yl acetate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant studies that highlight its potential therapeutic applications.

This compound primarily exerts its effects through interactions with various biomolecules, including enzymes and proteins. The compound acts as a substrate for esterases, which hydrolyze it into azetidin-3-ol and acetic acid, crucial for its metabolic processing and biological effects.

Key Mechanisms:

- Enzyme Inhibition: this compound inhibits tubulin polymerization by binding to the colchicine site on tubulin, disrupting microtubule formation. This action leads to cell cycle arrest and apoptosis in certain cancer cell lines .

- Gene Expression Modulation: The compound can influence gene expression by interacting with transcription factors, thereby affecting cellular signaling pathways.

Biochemical Pathways

The biological activity of this compound involves several metabolic pathways:

- Hydrolysis by Esterases: The initial metabolic step involves hydrolysis by esterases, producing azetidin-3-ol and acetic acid.

- Interaction with Cytochrome P450s: Further metabolism may occur via cytochrome P450 enzymes, leading to various metabolites that can exhibit different biological activities.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Proliferation: It has been shown to inhibit the proliferation of cancer cells, particularly through its action on microtubules.

- Apoptosis Induction: The compound's ability to disrupt microtubule dynamics contributes to apoptosis in tumor cells .

Neuroprotective Activity

A recent study evaluated a library of 3-aryl-3-azetidinyl acetic acid derivatives for their neuroprotective effects against models of Parkinson's and Alzheimer's diseases. One compound demonstrated significant protective effects against glutamate-induced oxidative stress, highlighting the potential of azetidinyl derivatives in neuroprotection .

Inhibition of Acetylcholinesterase

Another study focused on the acetylcholinesterase (AChE) inhibitory activity of azetidinyl compounds. Several derivatives showed comparable inhibition to established AChE inhibitors like rivastigmine, suggesting potential applications in treating neurodegenerative diseases .

Dosage Effects in Animal Models

Dosage studies reveal that the biological effects of this compound vary significantly:

- Low Doses: Minimal toxicity observed; effective in inhibiting tumor growth.

- High Doses: Associated with hepatotoxicity and nephrotoxicity, emphasizing the need for dosage optimization in therapeutic contexts.

Comparative Analysis of Biological Activities

Propriétés

IUPAC Name |

azetidin-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(7)8-5-2-6-3-5/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSYYQMXMYAMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of determining the absolute configuration of (3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl acetate?

A1: Determining the absolute configuration of a chiral molecule is crucial because the biological activity of chiral compounds is often stereospecific. This means that different enantiomers (mirror image isomers) of a molecule can have drastically different interactions with biological targets like enzymes or receptors. [] Therefore, knowing the absolute configuration of (3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)this compound is essential for understanding its potential biological activity and for further research and development. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.